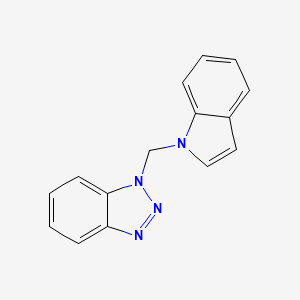

1-(吲哚-1-基甲基)苯并三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(Indol-1-ylmethyl)benzotriazole” is a compound that contains an indole ring and a benzotriazole ring . The indole ring is a significant heterocyclic system found in many biologically significant natural compounds . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .

Synthesis Analysis

The synthesis of benzotriazole derivatives involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The benzotriazole fragment is known to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds . The indole ring system represents one of the most abundant and important heterocycles in nature .Molecular Structure Analysis

The molecular formula of “1-(Indol-1-ylmethyl)benzotriazole” is C15H12N4 . The structure of this compound includes an indole ring and a benzotriazole ring .Chemical Reactions Analysis

Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Physical And Chemical Properties Analysis

The molecular weight of “1-(Indol-1-ylmethyl)benzotriazole” is 248.28 . The indole ring system is one of the most abundant and important heterocycles in nature .科学研究应用

取代咔唑和环戊[b]吲哚的合成1-甲基-3-(苯并三唑-1-基甲基)吲哚用于合成各种 1,3-二、2,3-二和 1,2,3-三取代咔唑和环戊[b]吲哚。这些化合物通过与 α,β-不饱和酮和醛的锂化和 1,4-加成,然后进行分子内环化和芳构化来生成 (Katritzky、Zhang、Xie 和 Ghiviriga,1996)。

N-取代杂环的途径N-(苯并三唑-1-基甲基)衍生物,包括吲哚、吡咯、咔唑和苯并咪唑,使用各种试剂(如氢化锂铝、格氏试剂或有机锌试剂)转化为 N-取代杂环 (Katritzky、Lang 和 Lan,1993)。

N-(苯并三唑-1-基甲基)杂环的锂化和转化各种杂环的 N-(苯并三唑-1-基甲基)衍生物,包括吲哚和咔唑,在环间亚甲基上进行锂化,允许随后与亲电试剂反应 (Katritzky、Drewniak-Deyrup、Lan 和 Brunner,1989)。

苯并三唑衍生物的气相热解苯并三唑衍生物(如 1-(苯并三唑-1-基)丙烷-2-酮)的气相热解产生苯胺和取代吲哚等产物。这个过程也提供了对这些反应的动力学和机理的见解 (Dib、Al-Awadi、Ibrahim 和 El-Dusouqui,2004)。

3-取代吲哚的多功能合成1-甲基-3-(苯并三唑-1-基烷基)吲哚用于合成各种 3-取代吲哚,展示了该化合物在创建不同吲哚衍生物方面的多功能性 (Katritzky、Xie 和 Cundy,1995)。

1,2,3,4-四氢吡嗪并[1,2-a]吲哚的合成该化合物用于通过涉及亲核取代的过程合成新型 10-甲基-1,2,3,4-四氢吡嗪并[1,2-a]吲哚 (Katritzky、Verma、He 和 Chandra,2003)。

带有稠合吡咯、吲哚、恶唑和咪唑环的双环的新型合成该化合物在合成具有吡咯和吲哚等稠合杂环环的双环中也至关重要,展示了它在创建复杂分子结构中的用途 (Katritzky、Singh 和 Bobrov,2004)。

作用机制

Benzotriazole derivatives have been found to be biologically active . They have been used as corrosion inhibitors for copper alloys . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .

安全和危害

未来方向

The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The research and development of imidazole- and benzimidazole-containing drugs is expected to open up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

属性

IUPAC Name |

1-(indol-1-ylmethyl)benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-3-7-14-12(5-1)9-10-18(14)11-19-15-8-4-2-6-13(15)16-17-19/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXGJWXOGQXSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine](/img/structure/B2909383.png)

![[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2909386.png)

![Lithium;(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B2909394.png)

![2-cyano-N-cyclohexyl-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enamide](/img/structure/B2909395.png)

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2909397.png)